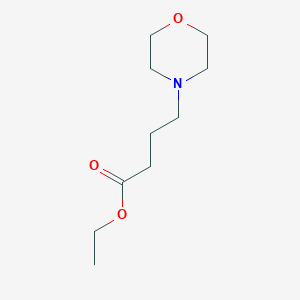

ethyl 4-morpholinobutanoate

Description

Ethyl 4-morpholinobutanoate (CAS: 88217-57-6) is an ester derivative featuring a morpholine ring linked to a butanoate backbone. Its structure combines the polar, nitrogen-containing morpholine moiety with the lipophilic ethyl ester group, making it a versatile intermediate in medicinal chemistry and drug design.

Properties

CAS No. |

88217-57-6 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 4-morpholin-4-ylbutanoate |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(12)4-3-5-11-6-8-13-9-7-11/h2-9H2,1H3 |

InChI Key |

UTMWNSLNGASJOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCN1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 4-morpholinobutanoate can be synthesized through a multi-step process involving the reaction of morpholine with butanoic acid derivatives. One common method involves the esterification of 4-(morpholin-4-yl)butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(morpholin-4-YL)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-morpholinobutanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under basic conditions.

Major Products Formed

Oxidation: 4-(morpholin-4-yl)butanoic acid.

Reduction: 4-(morpholin-4-yl)butanol.

Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.

Scientific Research Applications

ethyl 4-morpholinobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-(morpholin-4-YL)butanoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active morpholine derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 4-morpholinobutanoate, highlighting differences in substituents, synthetic yields, spectral properties, and biological relevance.

Structural and Functional Differences

- Ester Group Variation: Methyl vs. ethyl esters influence lipophilicity and metabolic stability. Mthis compound (12e) exhibits lower molecular weight (187.12 vs. Ethyl esters (e.g., 18e) show enhanced stability in vivo due to slower esterase hydrolysis, a critical factor in prodrug design .

- Substituent Effects: The 4-chlorophenyl group in 18e introduces steric bulk and electron-withdrawing effects, altering binding affinity to GABA-AT. This modification increases molecular weight (311.13 vs. 201.27) and may improve target selectivity . Cyanophenyl or fluorophenyl substituents (e.g., 4a, 4f) introduce strong dipolar interactions, as evidenced by IR ν(C≡N) and ¹⁹F NMR signals, which could enhance binding to hydrophobic enzyme pockets .

Q & A

Basic Research: Synthesis and Characterization

Q: What are the standard methodologies for synthesizing ethyl 4-morpholinobutanoate, and how can its purity be validated? A: this compound is typically synthesized via esterification of 4-morpholinobutyric acid with ethanol under acidic catalysis (e.g., sulfuric acid) using reflux conditions to drive the reaction to completion . Purification often involves distillation or recrystallization. Purity validation requires a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- Gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities.

- High-performance liquid chromatography (HPLC) for quantification of non-volatile byproducts .

Advanced Research: Mechanistic Studies

Q: How can researchers investigate the reaction kinetics and catalytic efficiency in the synthesis of this compound? A: Advanced mechanistic studies employ:

- In-situ FTIR or Raman spectroscopy to monitor esterification progress and intermediate formation.

- Density functional theory (DFT) calculations to model transition states and optimize catalytic systems (e.g., Brønsted vs. Lewis acids).

- Isotopic labeling (e.g., ¹⁸O in ethanol) to trace reaction pathways .

Contradictions in rate constants across studies may arise from solvent polarity or catalyst concentration variations, requiring systematic replication .

Basic Research: Analytical Characterization

Q: Which spectroscopic methods are most reliable for distinguishing this compound from structural analogs (e.g., ethyl 4-aminobutanoate)? A: Key discriminators include:

- ¹H NMR : The morpholine ring protons (δ 3.6–3.8 ppm) vs. amine protons (δ 1.5–2.0 ppm) in analogs.

- IR spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) in the morpholine derivative.

- High-resolution MS : Exact mass differences due to morpholine’s oxygen and nitrogen content .

Advanced Research: Stability and Degradation Pathways

Q: What methodologies identify degradation products of this compound under varying pH and temperature conditions? A: Stability studies use:

- Forced degradation assays (acid/base hydrolysis, thermal stress) followed by LC-MS/MS to detect breakdown products (e.g., morpholine or butyric acid derivatives).

- Accelerated stability testing (40°C/75% RH) with kinetic modeling to predict shelf life.

- X-ray crystallography to assess solid-state stability and polymorphic transitions .

Basic Research: Biological Applications

Q: How is this compound utilized in neuropharmacology studies? A: The compound’s morpholine moiety enhances blood-brain barrier permeability, making it a candidate for:

- GABA analog synthesis to study receptor modulation.

- Prodrug design for CNS-targeted therapeutics.

Methodologies include in vitro receptor binding assays (e.g., radioligand displacement) and in vivo pharmacokinetic profiling in rodent models .

Advanced Research: Resolving Data Contradictions

Q: How can researchers reconcile discrepancies in reported biological activity data for this compound derivatives? A: Contradictions may stem from assay variability (e.g., cell line differences) or incomplete structural characterization. Solutions involve:

- Meta-analysis of published datasets with stratification by experimental conditions.

- Crystallographic validation of compound identity to rule out polymorphic interference.

- Multi-center collaborative studies to standardize protocols .

Basic Research: Ethical and Safety Considerations

Q: What safety protocols are essential when handling this compound in laboratory settings? A: Key measures include:

- Ventilation : Use fume hoods due to potential volatility.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralization of acidic byproducts before disposal .

Advanced Research: Methodological Innovation

Q: How can hybrid experimental-computational approaches enhance the study of this compound’s physicochemical properties? A: Integrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.